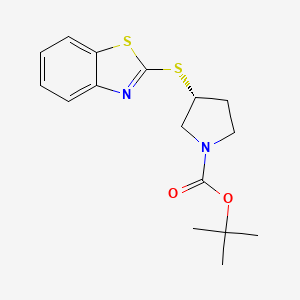
(R)-3-(Benzothiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-(Benzothiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a benzothiazole moiety linked to a pyrrolidine ring via a sulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Benzothiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Attachment of the Pyrrolidine Ring: The benzothiazole derivative is then reacted with a pyrrolidine derivative under appropriate conditions to form the desired sulfanyl linkage.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to yield the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-(Benzothiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are employed under various conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
®-3-(Benzothiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Explored for its potential use in the development of novel materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of ®-3-(Benzothiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzothiazole moiety is known for its ability to engage in π-π stacking and hydrogen bonding, which can influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Benzothiazol-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
- 2-(Benzothiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid methyl ester
Uniqueness
®-3-(Benzothiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its specific stereochemistry and the presence of both the benzothiazole and pyrrolidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C16H20N2O2S2 |
|---|---|
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
tert-butyl (3R)-3-(1,3-benzothiazol-2-ylsulfanyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H20N2O2S2/c1-16(2,3)20-15(19)18-9-8-11(10-18)21-14-17-12-6-4-5-7-13(12)22-14/h4-7,11H,8-10H2,1-3H3/t11-/m1/s1 |
InChI-Schlüssel |
XXJMPIXTBISPLC-LLVKDONJSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)SC2=NC3=CC=CC=C3S2 |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1)SC2=NC3=CC=CC=C3S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.5]decane](/img/structure/B13973685.png)
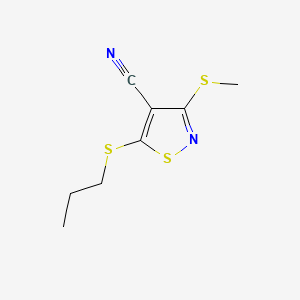
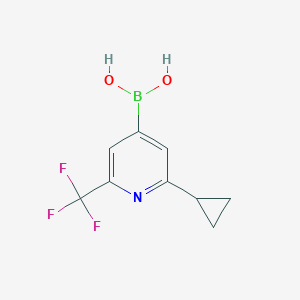

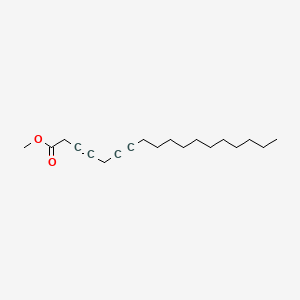
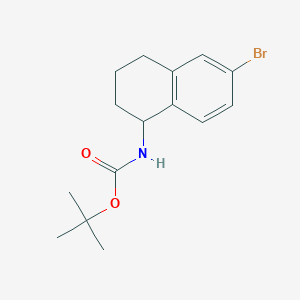

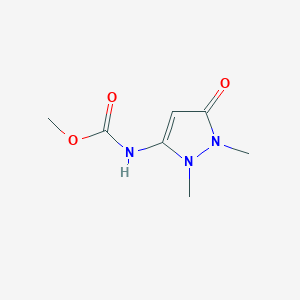
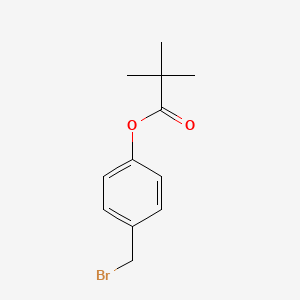
![6-Chloro-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B13973724.png)
![4-Pyridinecarboxylic acid, 2-cyano-6-[(1-methylpropyl)amino]-](/img/structure/B13973734.png)
![6-Bromo-3-iodo-N-isobutylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B13973735.png)
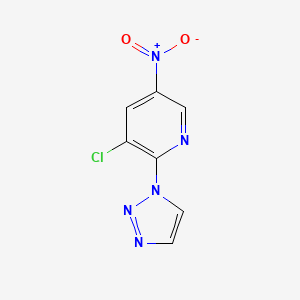
![tert-butyl 5-bromo-3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13973747.png)
